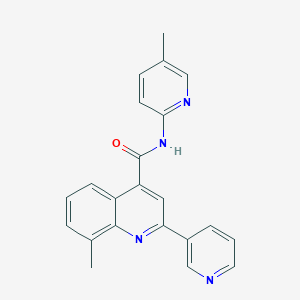

![molecular formula C23H21N3O2 B4577691 4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)

4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

説明

Synthesis Analysis The synthesis of compounds structurally related to "4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide" often involves complex chemical reactions and pathways. For instance, the design, synthesis, and evaluation of histone deacetylase inhibitors showcase intricate processes involving selective inhibition of specific enzymes at submicromolar concentrations, demonstrating the compound's potential as an anticancer drug (Zhou et al., 2008). Another example includes the stereospecific synthesis of inhibitors for human rhinovirus, utilizing specific reagents for direct incorporation of functional groups, highlighting the precision required in the synthesis of such complex molecules (Hamdouchi et al., 1999).

Molecular Structure Analysis The molecular structure of compounds similar to "4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide" has been explored through various analytical techniques. X-ray diffraction studies, for instance, provide insights into the precursor isomers used for synthesizing related compounds, revealing information on crystal structures and molecular conformations (Soriano-Moro et al., 2015).

Chemical Reactions and Properties The chemical reactivity and properties of such compounds involve interactions leading to significant biological activities. For example, the reaction of pyridine N-imides with diacyl ethoxyethylenes to form pyrazolo[1,5-a]pyridines or isoxazoles demonstrates the compound's capacity for structural transformation, which is crucial for its biological efficacy (Tamura et al., 1973).

Physical Properties Analysis The analysis of physical properties, such as solubility, thermal stability, and mechanical strength, is essential for understanding the compound's applications. Polyimides derived from pyridine and pyrimidine moieties, for example, exhibit excellent solubility, high glass transition temperatures, and outstanding mechanical properties, indicating the material's potential for high-performance applications (Wang et al., 2015).

Chemical Properties Analysis The chemical properties, including reactivity towards various substrates and conditions, define the compound's utility in different chemical and biological contexts. The synthesis and characterisation of polyamides and polyimides containing diamines with potential non-linear optical characteristics highlight the compound's versatility and adaptability for specific applications (Peesapati et al., 1997).

科学的研究の応用

Anticancer Applications

4-Methyl-N-[1-{[(2-Methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been investigated for its potential in anticancer applications. One study describes the design, synthesis, and evaluation of a compound similar in structure, MGCD0103, which is an orally active histone deacetylase inhibitor. This compound has demonstrated selective inhibition of HDACs 1-3 and 11, blocking cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis. Its significant antitumor activity in vivo suggests promise as an anticancer drug (Zhou et al., 2008).

Chemical Structure and Hydrogen Bonding

Research on the chemical structure and hydrogen bonding of related compounds provides insight into the molecular interactions that could influence the therapeutic efficacy of 4-Methyl-N-[1-{[(2-Methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. Studies on anticonvulsant enaminones have detailed the crystal structures and hydrogen bonding networks, highlighting the importance of intramolecular and intermolecular interactions in determining compound stability and reactivity (Kubicki et al., 2000).

Analytical and Synthetic Chemistry

The compound's relevance extends to analytical and synthetic chemistry, as demonstrated by the development of nonaqueous capillary electrophoretic separation methods for imatinib mesylate and related substances. This research showcases the compound's role in the quality control and analysis of pharmaceuticals, ensuring purity and efficacy (Ye et al., 2012).

Luminescence and Material Science

In the field of materials science, derivatives of 4-Methyl-N-[1-{[(2-Methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide exhibit aggregation-enhanced emission and multi-stimuli-responsive properties. These properties are crucial for the development of new materials with potential applications in sensing, imaging, and optoelectronics (Srivastava et al., 2017).

Polymer Science

Furthermore, the compound and its derivatives have been used in the synthesis of hyperbranched aromatic polyamides, contributing to advances in polymer science. These polymers have applications in various industries, including coatings, adhesives, and the development of high-performance materials (Yang et al., 1999).

特性

IUPAC Name |

4-methyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-16-9-11-19(12-10-16)22(27)26-21(14-18-7-5-13-24-15-18)23(28)25-20-8-4-3-6-17(20)2/h3-15H,1-2H3,(H,25,28)(H,26,27)/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPSHJFFTZLFRR-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4577610.png)

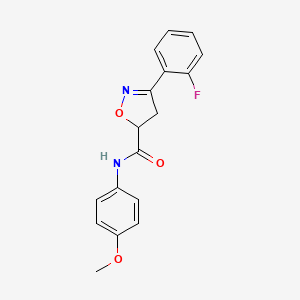

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)

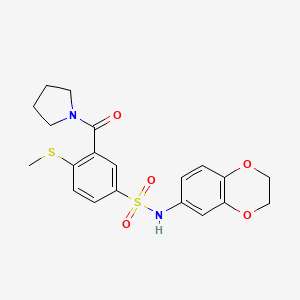

![methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4577627.png)

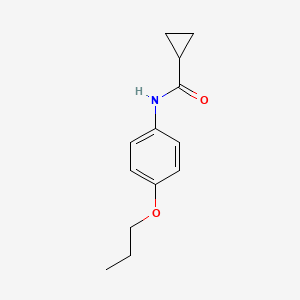

![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4577632.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4577644.png)

![N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4577650.png)

![1-(2-methoxyphenyl)-4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4577675.png)

![1,1-bis[4-(dimethylamino)phenyl]-1-pentanol](/img/structure/B4577679.png)

![6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)

![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)